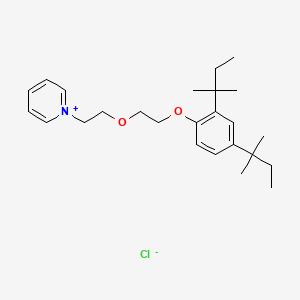
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride, also known as DPEP, is a quaternary ammonium salt that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is not fully understood, but it is believed to involve the disruption of the cell membrane of microorganisms and cancer cells. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is also thought to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have low acute toxicity and no significant adverse effects on organ function. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has also been shown to have low immunogenicity and does not elicit an immune response.
実験室実験の利点と制限
One of the advantages of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is its ease of synthesis and low cost. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is also stable under a wide range of conditions and can be stored for long periods without degradation. However, one limitation of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is its low solubility in water, which can make it difficult to work with in some applications.
将来の方向性
There are several future directions for the study of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride. One area of research is the development of new synthesis methods for 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride that can improve its solubility and other properties. Another area of research is the investigation of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride's potential as a drug delivery system. 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride's ability to disrupt cell membranes could make it a promising candidate for delivering drugs to cancer cells. Finally, the use of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride as a corrosion inhibitor for metals could be further explored, particularly in the context of industrial applications.
合成法
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride can be synthesized through a multi-step process that involves the reaction of 2,4-di-tert-pentylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-chloroethylpyridine. The final step involves the quaternization of the pyridine nitrogen with methyl iodide. The synthesis of 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride is relatively straightforward and can be performed on a large scale.
科学的研究の応用
1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been studied for its potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been shown to have antimicrobial, antiviral, and anticancer properties. In material science, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been used as a surfactant and dispersant for nanoparticles. In environmental science, 1-(2-(2-(2,4-Di-tert-pentylphenoxy)ethoxy)ethyl)pyridin-1-ium chloride has been used as a corrosion inhibitor for metals.
特性
IUPAC Name |
1-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.ClH/c1-7-24(3,4)21-12-13-23(22(20-21)25(5,6)8-2)28-19-18-27-17-16-26-14-10-9-11-15-26;/h9-15,20H,7-8,16-19H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZXUTPKMLRTTP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+]2=CC=CC=C2)C(C)(C)CC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)

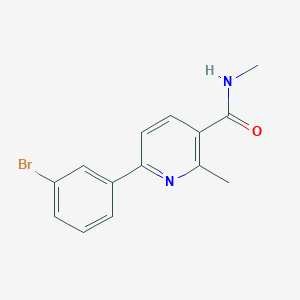
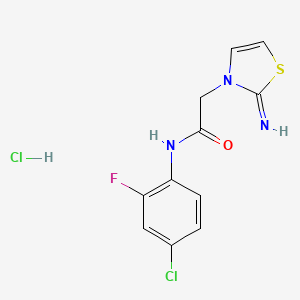
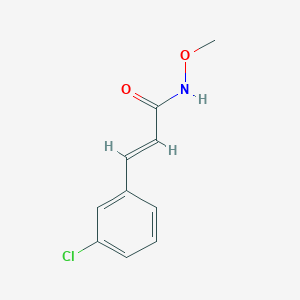
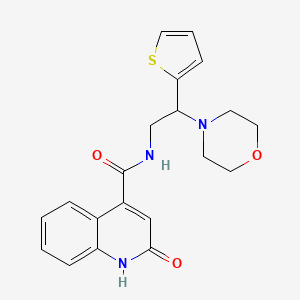
![(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B7452261.png)
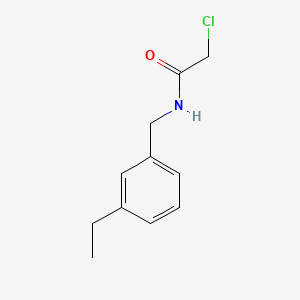
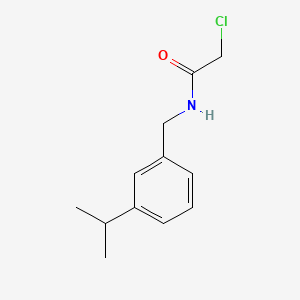
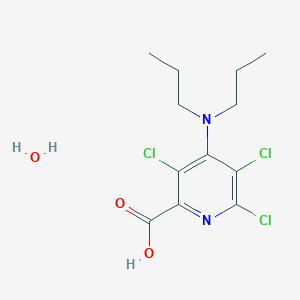
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452295.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)